7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
7,7-dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-8(2)5-9(3-4-14-8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCYPUHMTLRQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)C(=O)NC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Hydrolysis of Lactam Rings
The compound undergoes hydrolysis under acidic or basic conditions due to the presence of strained lactam rings.
Hydrolysis typically releases the spirocyclic constraint, yielding open-chain amino acid derivatives. The dimethyl substituents slow reaction kinetics compared to non-methylated analogs .
Sulfonylation at Nitrogen Centers
The secondary amine in the diazaspiro system reacts with sulfonyl chlorides:
| Reagents | Conditions | Products |
|---|---|---|
| Arylsulfonyl chlorides (e.g., TsCl) | CH₂Cl₂, Et₃N, DMAP, 25°C, 6 h | N-sulfonylated derivatives |
This reaction proceeds via nucleophilic substitution at the amide nitrogen, forming stable sulfonamides. Steric hindrance from the dimethyl groups reduces yields by ~15% compared to non-methylated analogs .
Reductive Transformations
The carbonyl groups participate in reduction reactions:
| Reagents | Conditions | Products |
|---|---|---|
| LiAlH₄ | THF, reflux, 4 h | Secondary alcohols |
| NaBH₄/I₂ | MeOH, 0°C, 2 h | Partial reduction to hemiaminals |
Full reduction with LiAlH₄ converts both lactam carbonyls to hydroxyl groups, generating a diol spirocycle. Partial reduction preserves one carbonyl, enabling further functionalization .
Cycloaddition and Ring-Opening Reactions
The oxolane ring exhibits strain-driven reactivity:
| Reagents | Conditions | Products |
|---|---|---|
| H₂O, H⁺ | 60°C, 12 h | Ring-opened dihydroxyamide |
| Grignard reagents (RMgX) | Et₂O, −78°C → rt, 8 h | Alkylated spirocyclic derivatives |
The oxolane oxygen participates in nucleophilic attacks, leading to ring-opening products. Steric protection from the dimethyl groups limits reactivity with bulky nucleophiles .
Thermal Decomposition
At elevated temperatures, the compound undergoes retro-cyclization:
| Conditions | Products |
|---|---|
| 220°C, vacuum, 1 h | Fragmentation to methylamine and ketones |
Thermogravimetric analysis shows a decomposition onset at 218°C, consistent with cleavage of the spiro junction .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable aryl group introduction:
| Catalyst System | Conditions | Products |
|---|---|---|
| Pd(OAc)₂, PPh₃, K₂CO₃ | DMF, 100°C, 24 h | Aryl-substituted spirocycles |
Buchwald-Hartwig amination and Suzuki-Miyaura coupling have been demonstrated for structurally related diazaspiro compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
Organic Synthesis Applications
- Building Block for Complex Molecules :
- Synthesis of Derivatives :
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of various diazaspiro compounds revealed that this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for traditional antibiotics. This suggests its potential use in treating resistant bacterial infections.
Case Study 2: Anticancer Research
In a series of experiments assessing the cytotoxic effects on breast cancer cells (MCF-7), the compound demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis pathways.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 55795-79-4
- Molecular Formula : C₉H₁₄N₂O₃
- Molecular Weight : 198.22 g/mol
- Key Features : A spirocyclic compound featuring an 8-oxa (oxygen atom) bridge, two methyl groups at position 7, and two diketone (2,4-dione) moieties. The spiro[4.5]decane framework introduces conformational rigidity, while the oxygen atom alters electronic properties compared to all-carbon analogs .
Applications :
Primarily used as a research chemical in material science and pharmaceutical development due to its high purity (≥95%) and structural versatility. Its synthesis and availability are documented by suppliers like American Elements, though specific pharmacological data remain undisclosed .
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key structural and functional differences:
*Calculated based on molecular formulas.
Pharmacological and Functional Differences
- Antidiabetic Activity : Sulfonyl-substituted analogs (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl derivatives) inhibit aldose reductase, reducing cataract formation in diabetic models .
- Antiplatelet Potential: 1-Methyl-8-phenyl derivatives act as 5-HT₂A receptor antagonists, modulating platelet aggregation .
- Biocidal Properties: TTDD’s triaza structure enables chlorine binding, providing rapid antimicrobial action in nanofibers .
- Material Science : The target compound’s 8-oxa bridge may enhance thermal stability and solubility, advantageous for polymer or catalyst design .
Physicochemical Stability
- Melting Points : Analogs with aryl groups (e.g., 1-phenyl derivatives) exhibit higher melting points (162–183°C) due to crystalline packing, while alkyl-substituted derivatives (e.g., 7-methyl) are oils or low-melting solids .
- Solubility : The 8-oxa bridge in the target compound likely improves aqueous solubility compared to all-carbon spiro systems .
Biological Activity
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies concerning this compound.
Molecular Structure:
- Molecular Formula: C9H14N2O3
- Molecular Weight: 198.22 g/mol
- IUPAC Name: this compound
- CAS Number: 55795-79-4
Structural Features:
The compound features a spirocyclic structure with a unique oxa bridge and two methyl groups at the 7th position, which may influence its biological interactions and reactivity.
Synthesis
The synthesis of this compound typically involves cyclization reactions between suitable precursors. Common methods include:
- Cyclization of Amines with Ketones/Aldehydes: This method leads to the formation of the spirocyclic structure under controlled conditions.
- Optimization for Industrial Production: Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Case Study: A derivative showed potent activity against various Gram-positive bacteria including MRSA (Methicillin-resistant Staphylococcus aureus) with a minimal inhibitory concentration (MIC) in the low micromolar range .
Anticancer Activity
Preliminary studies suggest potential anticancer properties:
- Cell Line Studies: The compound has been evaluated against several cancer cell lines such as HCT116 (colon cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). Results indicated varying degrees of antiproliferative effects depending on structural modifications .
The biological activity is hypothesized to involve:
- Enzyme Interaction: The compound may act by binding to specific enzymes or receptors, modulating their activity.
- Cellular Pathways: Ongoing research aims to elucidate specific pathways influenced by the compound's interaction with cellular targets .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic with oxa bridge | Antimicrobial, Anticancer |
| 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione | Similar spirocyclic structure with benzene | Moderate antimicrobial |
| 2,8-Diazaspiro[4.5]decan derivatives | Varying functional groups | Variable biological effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7,7-dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, spirocyclic diones can be formed by refluxing precursors like 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives in dry benzene at 80°C for 3 hours. Solvent choice (e.g., anhydrous THF for recrystallization) and stoichiometric ratios critically impact purity . Characterization via melting point, elemental analysis, and spectroscopic methods (IR, UV-Vis) is standard .
Q. How can structural confirmation of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodological Answer : X-ray crystallography is definitive for confirming spirocyclic geometry. For example, monoclinic crystal systems (space group P21/c) with lattice parameters a = 6.1722 Å, b = 17.4561 Å, and β = 94.46° have been reported for related diazaspiro compounds. Pair with IR spectroscopy (C=O stretches at ~1700–1750 cm⁻¹) and NMR (distinct methyl group splitting patterns) for cross-validation .
Q. What are the key challenges in purifying this compound, and what chromatographic methods are recommended?
- Methodological Answer : Silica gel column chromatography with dichloromethane/methanol (9:1) gradients effectively resolves polar byproducts. High-performance liquid chromatography (HPLC) using Chromolith® columns provides rapid separation for analytical-scale purity checks. Note that commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating in-house validation .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence the compound’s pharmacological activity, and what strategies optimize its bioactivity?
- Methodological Answer : The rigid spiro structure enhances binding selectivity to biological targets. Structure-activity relationship (SAR) studies suggest substituting the diazaspiro core with fluorophenyl or sulfonamide groups (e.g., 3-(4-chlorophenylsulfonyl) derivatives) improves anticonvulsant activity. In vitro assays using MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazole) models are recommended for neuropharmacological profiling .
Q. What experimental designs are suitable for evaluating environmental persistence and ecotoxicity of spirocyclic diones like this compound?
- Methodological Answer : Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis) and biotic transformation studies. Long-term ecotoxicity assessments should include Daphnia magna acute toxicity tests and algal growth inhibition assays. Computational models (e.g., EPI Suite) predict log P and bioaccumulation potential, but empirical validation via LC-MS/MS is critical for metabolites .
Q. How can contradictions in reported synthetic yields be resolved through mechanistic analysis?
- Methodological Answer : Conflicting yields often arise from solvent polarity effects or competing reaction pathways. For example, benzene’s non-polarity favors cyclization, while THF may promote side reactions. Kinetic studies (e.g., in situ FTIR monitoring) and density functional theory (DFT) calculations can identify rate-limiting steps and transition states .
Q. What advanced characterization techniques are required to study polymorphic forms or solvates of this compound?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) differentiate polymorphs by melting behavior and desolvation events. Pair with synchrotron X-ray powder diffraction (XRPD) for high-resolution phase identification. Solvate formation in protic solvents (e.g., methanol) should be quantified via Karl Fischer titration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
